2-(3-Ethylphenyl)-2-fluoropropanoic acid
Description
2-(3-Ethylphenyl)-2-fluoropropanoic acid is a fluorinated carboxylic acid derivative characterized by a fluorine atom and a 3-ethylphenyl group attached to the α-carbon of the propanoic acid backbone.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-8-5-4-6-9(7-8)11(2,12)10(13)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
VKEBIFZQTFHEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-2-fluoropropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethylbenzoyl chloride reacts with fluoropropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-ethylphenyl is coupled with a fluoropropanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(3-Ethylphenyl)-2-fluoropropanoic acid often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine with groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-aryl-2-fluoropropanoic acids and derivatives, including information relevant to compounds similar to "2-(3-Ethylphenyl)-2-fluoropropanoic acid":
General Applications and Characteristics
- Pharmaceutical Applications : 2-aryl-2-fluoropropanoic acids and their derivatives have potential use in treating diseases related to inflammation and tissue damage caused by neutrophil recruitment . These diseases include psoriasis, ulcerative colitis, melanoma, and chronic obstructive pulmonary disease (COPD) .
- CXCL8 Inhibition : These compounds can effectively inhibit CXCL8 and C5a induced neutrophils chemotaxis and degranulation .
- Improved Pharmacokinetics : Introducing a fluorine atom into the α position of "profens" (2-arylpropanoic acids) can prevent racemization and improve pharmacokinetics and metabolism . This includes increased half-life time (t1/2) and volume of distribution (Vd), as well as reduced formation of unwanted metabolites .
- Reduced Anti-inflammatory Activity : The introduction of a fluorine atom in the α position of 2-aryl-2-fluoropropanoic acids leads to a dramatic decrease of anti-inflammatory activity linked to COX inhibition in comparison with corresponding NSAIDs not fluorinated, affecting the balance of COX-1 and COX-2 . Both the R and the S enantiomers of 2-aryl-2-fluoropropanoic acids and derivatives are inactive in the inhibition of cyclooxygenases .
Specific Information from Patent WO2008075184A2
- The molecules described in the patent retain the desired biological activity while improving the pharmacokinetic profile and dissociating the biological activity from unwanted effects due to metabolite accumulation .
- The compounds are particularly useful in treating psoriasis, ulcerative colitis, melanoma, chronic obstructive pulmonary disease (COPD), bullous pemphigoid, and rheumatoid arthritis .
- Pharmaceutical compositions can be formulated as tablets, capsules, solutions, suspensions, emulsions, or sterile injectable solutions .
Considerations for Fluorine Substitution
- Fine-Tuning Properties : The introduction of fluorinated functional groups enables the fine-tuning of the properties of pharmaceutical- and agrochemical compounds .
- Lipophilicity : Trifluoromethylthio (-SCF3) and trifluoromethylselenyl (SeCF3) groups are more hydrophobic than trifluoromethyl (CF3), which can be valuable for regulating the kinetic properties of drugs and increasing their ability to permeate through membranes .
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its target sites by forming strong hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
2-Fluoropropanoic Acid
- Structure : Lacks the 3-ethylphenyl substituent, with fluorine directly on the α-carbon.
- Properties: Acidity: The fluorine atom’s electron-withdrawing effect lowers the pKa compared to unsubstituted propanoic acid (pKa ~2.8–3.0 vs. ~4.8 for propanoic acid) .
- Applications : Used in synthesizing 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA), a prostate cancer imaging agent with superior tumor uptake compared to [¹⁸F]FDG .
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
- Structure : Features a bromine atom and methyl group instead of fluorine and hydrogen on the α-carbon, with a 4-ethylphenyl substituent.
- Electronic Effects: Bromine’s electron-withdrawing nature may slightly enhance acidity compared to the fluorine analogue.
3-Fluoro-2,2-dimethylpropanoic Acid ([¹⁸F]FDMP)
- Structure : Contains a fluorine atom on the β-carbon and two methyl groups on the α-carbon.
- Properties :
Acidity Comparison
Substituents critically influence acidity (Table 1):
| Compound | Substituents | pKa (Estimated) | Key Factors Affecting Acidity |
|---|---|---|---|
| 2-(3-Ethylphenyl)-2-fluoropropanoic acid | 3-Ethylphenyl, α-F | ~2.5–3.0 | Fluorine’s electron withdrawal; ethylphenyl’s moderate electron donation |
| 2-Fluoropropanoic acid | α-F | ~2.8–3.0 | Strong electron withdrawal by fluorine |
| 2-Nitropropanoic acid | α-NO₂ | ~1.5–2.0 | Nitro group’s extreme electron withdrawal |
| Propanoic acid | None | ~4.8 | Baseline acidity |
The ethylphenyl group in 2-(3-Ethylphenyl)-2-fluoropropanoic acid may slightly counteract fluorine’s electron-withdrawing effect via weak inductive donation, but steric hindrance could limit solvation, maintaining strong acidity .
Biological Activity
2-(3-Ethylphenyl)-2-fluoropropanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C11H13F1O2
- Molecular Weight : 200.22 g/mol
- IUPAC Name : 2-(3-Ethylphenyl)-2-fluoropropanoic acid
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of 2-(3-Ethylphenyl)-2-fluoropropanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, which may improve binding affinity to specific molecular targets.
Interaction with Cyclooxygenases (COX)
Research indicates that this compound exhibits a unique profile in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of fluorine alters the pharmacokinetics and reduces unwanted side effects associated with COX inhibition. This modification allows for a more favorable therapeutic index in treating inflammatory conditions .
Anti-inflammatory Activity
Studies have shown that 2-(3-Ethylphenyl)-2-fluoropropanoic acid possesses significant anti-inflammatory properties. It has been evaluated in models of inflammation, demonstrating a reduction in pro-inflammatory cytokine production and leukocyte recruitment to sites of inflammation. Notably, it shows reduced inhibition of prostaglandin E2 (PGE2) production, which is beneficial in minimizing adverse effects typically associated with COX inhibitors .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. Its efficacy appears to be linked to its ability to modulate the tumor microenvironment and inhibit angiogenesis.
Case Studies and Research Findings
-
Inflammation Model Study :
- Objective : To assess the anti-inflammatory effects of 2-(3-Ethylphenyl)-2-fluoropropanoic acid.
- Method : Administered to mice with induced inflammation.
- Results : Significant reduction in inflammatory markers was observed, with a decrease in neutrophil infiltration at the site of inflammation.
- Cancer Cell Line Study :
Comparative Analysis
A comparative analysis of 2-(3-Ethylphenyl)-2-fluoropropanoic acid with other similar compounds reveals its unique profile:
| Compound Name | COX Inhibition | Anticancer Activity | Lipophilicity |
|---|---|---|---|
| 2-(3-Ethylphenyl)-2-fluoropropanoic acid | Moderate | High | High |
| Ibuprofen | High | Low | Moderate |
| Aspirin | High | Moderate | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
